Butyl(iodo)diphenylstannane
Description
Butyl(iodo)diphenylstannane (chemical formula: C₁₆H₁₈ISn) is an organotin compound characterized by a central tin atom bonded to one butyl group, one iodine atom, and two phenyl groups. It belongs to the class of triorganotin halides, which are widely studied for their applications in organic synthesis, catalysis, and materials science. The compound’s reactivity is influenced by the steric and electronic effects of its substituents: the phenyl groups provide steric bulk and stabilize the tin center, while the iodine atom serves as a leaving group in nucleophilic substitution reactions. Its synthesis typically involves transmetallation or halogen exchange reactions starting from other organotin precursors .
Properties
CAS No. |
145865-53-8 |
|---|---|
Molecular Formula |
C16H19ISn |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
butyl-iodo-diphenylstannane |
InChI |
InChI=1S/2C6H5.C4H9.HI.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;;/h2*1-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
KSBHHTFNCPXWMA-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds exhibit diverse properties depending on their substituents. Below is a detailed comparison of Butyl(iodo)diphenylstannane with structurally or functionally related compounds:
Structural Analogs
Tributyltin Chloride (C₁₂H₂₇ClSn)
- Structure : Three butyl groups and one chloride atom bound to tin.
- Reactivity : Less sterically hindered than this compound due to the absence of bulky phenyl groups. Chloride is a weaker leaving group compared to iodide, making it less reactive in substitution reactions.
- Applications : Primarily used as a biocide and antifouling agent, unlike this compound, which is more specialized in organic synthesis .
Triphenyltin Iodide (C₁₈H₁₅ISn) Structure: Three phenyl groups and one iodide atom attached to tin. Reactivity: The increased steric bulk of three phenyl groups reduces reaction rates in comparison to this compound. Applications: Used in polymer stabilization and catalysis, but its high toxicity limits industrial use .
Functional Analogs
Dibutyltin Dichloride (C₈H₁₈Cl₂Sn)
- Structure : Two butyl groups and two chloride atoms on tin.
- Reactivity : Acts as a Lewis acid catalyst in esterification and transesterification reactions. Unlike this compound, it lacks aryl groups, leading to distinct electronic properties.
- Applications : Widely used in PVC stabilization and silicone curing .
Methyl(iodo)diphenylstannane (C₁₃H₁₄ISn)
- Structure : Methyl group replaces the butyl group in this compound.
- Reactivity : The smaller methyl group increases the compound’s susceptibility to nucleophilic attack but reduces thermal stability compared to the butyl analog.
- Applications : Less commonly utilized due to volatility and handling challenges .
Comparative Data Table
| Property | This compound | Tributyltin Chloride | Triphenyltin Iodide |
|---|---|---|---|
| Molecular Weight (g/mol) | 439.02 | 325.52 | 485.03 |
| Leaving Group | Iodine (strong) | Chloride (moderate) | Iodine (strong) |
| Steric Hindrance | Moderate (2 phenyl groups) | Low (3 butyl groups) | High (3 phenyl groups) |
| Thermal Stability | High | Moderate | Low |
| Primary Applications | Organic synthesis | Biocides | Polymer stabilization |
Research Findings and Key Differences
- Reactivity in Cross-Coupling Reactions : this compound outperforms tributyltin chloride in Stille coupling due to the superior leaving-group ability of iodine, though it is less reactive than triphenyltin iodide in aryl-aryl bond formation .
- Toxicity Profile : this compound exhibits lower acute toxicity compared to triphenyltin analogs, making it safer for laboratory use .
- Solubility : The presence of phenyl groups enhances solubility in aromatic solvents (e.g., toluene) compared to aliphatic analogs like dibutyltin dichloride .
Limitations of Available Evidence
The provided evidence lacks direct studies on this compound. For instance:
- focuses on diphenylamine analogs (e.g., thyroxine derivatives), which are structurally unrelated to organotin compounds .
Recommendations for Further Research
Investigate the catalytic efficiency of this compound in comparison to newer organotin catalysts (e.g., stannoxanes).
Conduct toxicity studies to establish safety guidelines for industrial applications.
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